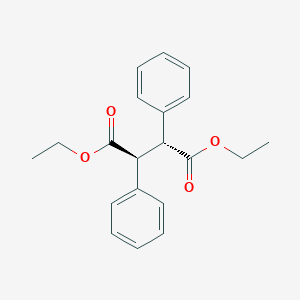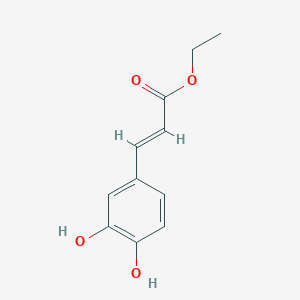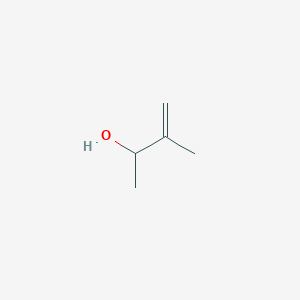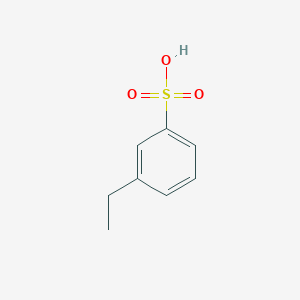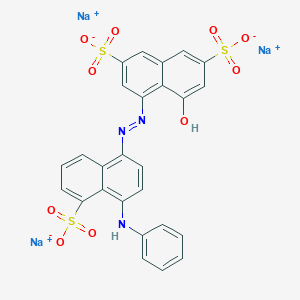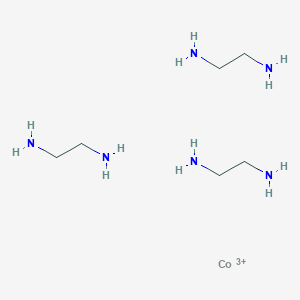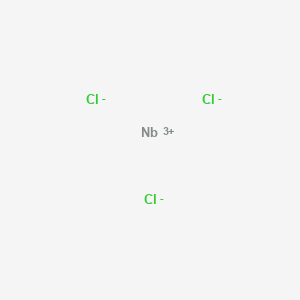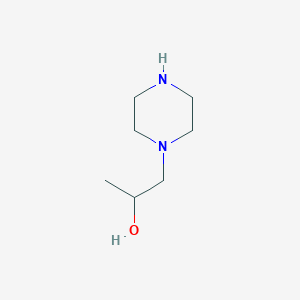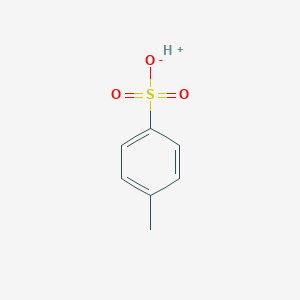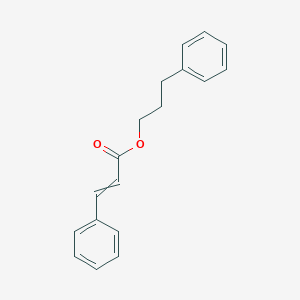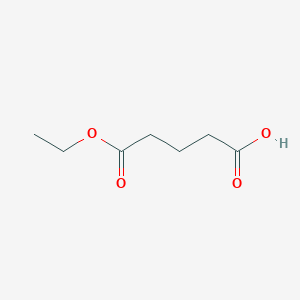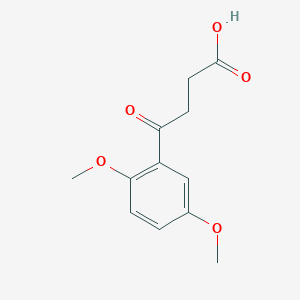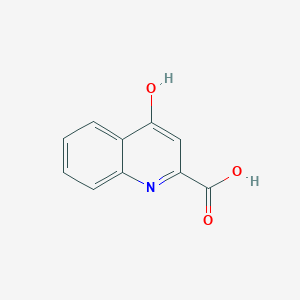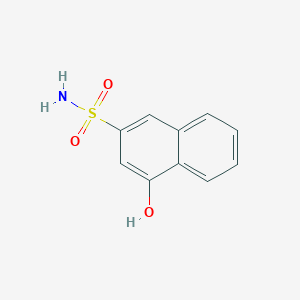
2-Naphthalenesulfonamide, 4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonamide, 4-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC 13356 and has been synthesized by various methods.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonamide, 4-hydroxy- has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and enzyme inhibition. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Additionally, 2-Naphthalenesulfonamide, 4-hydroxy- has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenesulfonamide, 4-hydroxy- involves the inhibition of carbonic anhydrase activity. This enzyme is responsible for the conversion of carbon dioxide to bicarbonate and protons, which is essential for maintaining acid-base balance in the body. Inhibition of carbonic anhydrase activity by 2-Naphthalenesulfonamide, 4-hydroxy- can lead to a decrease in the production of bicarbonate and protons, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-Naphthalenesulfonamide, 4-hydroxy- has been shown to exhibit various biochemical and physiological effects. Inhibition of carbonic anhydrase activity by this compound can lead to a decrease in the production of bicarbonate and protons, which can affect acid-base balance in the body. Additionally, 2-Naphthalenesulfonamide, 4-hydroxy- has been shown to exhibit anti-proliferative activity against cancer cell lines, which can have potential applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Naphthalenesulfonamide, 4-hydroxy- in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-Naphthalenesulfonamide, 4-hydroxy-. One potential direction is the development of novel carbonic anhydrase inhibitors based on the structure of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential applications in cancer treatment. Furthermore, the potential use of 2-Naphthalenesulfonamide, 4-hydroxy- in enzyme inhibition and drug discovery should be explored further.
Métodos De Síntesis
2-Naphthalenesulfonamide, 4-hydroxy- can be synthesized by various methods, including the reaction of 2-naphthol with sulfanilamide in the presence of an acid catalyst. Another method involves the reaction of 2-naphthalenesulfonyl chloride with 4-hydroxyaniline in the presence of a base. The yield of this compound is typically high, and it can be purified by recrystallization.
Propiedades
Número CAS |
116-64-3 |
|---|---|
Nombre del producto |
2-Naphthalenesulfonamide, 4-hydroxy- |
Fórmula molecular |
C10H9NO3S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
4-hydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S/c11-15(13,14)8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,(H2,11,13,14) |
Clave InChI |
UVUPYJHRUARFIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2O)S(=O)(=O)N |
Otros números CAS |
116-64-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



